1-Acetyl-4-methoxy-4-piperidinecarboxylic acid
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Overview
Description
1-Acetyl-4-methoxypiperidine-4-carboxylic acid is a chemical compound with the molecular formula C9H15NO4 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-4-methoxypiperidine-4-carboxylic acid typically involves the acetylation of 4-methoxypiperidine-4-carboxylic acid. The reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4-methoxypiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetyl-4-methoxypiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-4-methoxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The acetyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
1-Acetylpiperidine-4-carboxylic acid: Similar in structure but lacks the methoxy group.
4-Methoxypiperidine-4-carboxylic acid: Similar but lacks the acetyl group.
N-Acetylisonipecotic acid: Another derivative of piperidine with similar properties.
Uniqueness: 1-Acetyl-4-methoxypiperidine-4-carboxylic acid is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15NO4 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-acetyl-4-methoxypiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-7(11)10-5-3-9(14-2,4-6-10)8(12)13/h3-6H2,1-2H3,(H,12,13) |
InChI Key |
BXEWQLODUCWHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)(C(=O)O)OC |
Origin of Product |
United States |
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